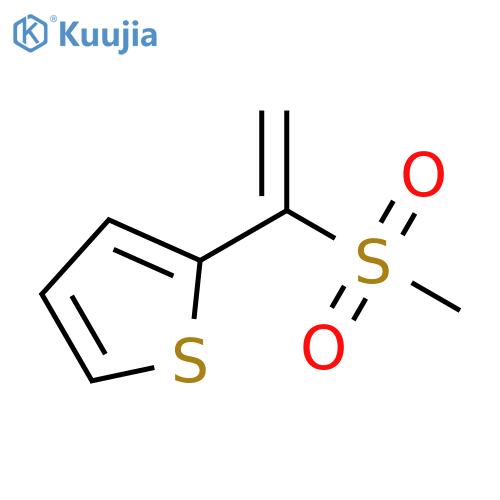Cas no 2060027-90-7 (2-(1-methanesulfonylethenyl)thiophene)

2060027-90-7 structure
商品名:2-(1-methanesulfonylethenyl)thiophene
CAS番号:2060027-90-7
MF:C7H8O2S2
メガワット:188.267219543457
MDL:MFCD30500539
CID:5163636
PubChem ID:125457676
2-(1-methanesulfonylethenyl)thiophene 化学的及び物理的性質
名前と識別子
-
- Thiophene, 2-[1-(methylsulfonyl)ethenyl]-
- 2-(1-methanesulfonylethenyl)thiophene
-
- MDL: MFCD30500539
- インチ: 1S/C7H8O2S2/c1-6(11(2,8)9)7-4-3-5-10-7/h3-5H,1H2,2H3
- InChIKey: TWIOPXHUCXCXTA-UHFFFAOYSA-N
- ほほえんだ: C1(C(S(C)(=O)=O)=C)SC=CC=1
2-(1-methanesulfonylethenyl)thiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-339760-0.05g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.05g |
$1056.0 | 2023-09-03 | ||
| Enamine | EN300-339760-0.25g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.25g |
$1156.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049831-1g |
2-(1-Methanesulfonylethenyl)thiophene |
2060027-90-7 | 95% | 1g |
¥6167.0 | 2023-03-11 | |
| Enamine | EN300-339760-0.5g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.5g |
$1207.0 | 2023-09-03 | ||
| Enamine | EN300-339760-10g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 10g |
$5405.0 | 2023-09-03 | ||
| Enamine | EN300-339760-2.5g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 2.5g |
$2464.0 | 2023-09-03 | ||
| Enamine | EN300-339760-5.0g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 5.0g |
$3645.0 | 2023-02-23 | ||
| Enamine | EN300-339760-1g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 1g |
$1256.0 | 2023-09-03 | ||
| Enamine | EN300-339760-1.0g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-339760-0.1g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.1g |
$1106.0 | 2023-09-03 |
2-(1-methanesulfonylethenyl)thiophene 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
2060027-90-7 (2-(1-methanesulfonylethenyl)thiophene) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量